8-Bromo-6-methyl-3,4-dihydro-2h-1,4-benzoxazine
Description
Properties
IUPAC Name |
8-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h4-5,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBAIKUUINFLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626423 | |
| Record name | 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625394-68-5 | |
| Record name | 8-Bromo-3,4-dihydro-6-methyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625394-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the bromination of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 8-substituted derivatives.
Oxidation: Formation of oxides or hydroxylated compounds.
Reduction: Formation of 8-hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has been explored for its potential therapeutic effects. It is investigated for:
- Antimicrobial Properties: Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Materials Science
In materials science, this compound is utilized in the development of advanced materials due to its unique properties:
- Polymer Production: It serves as a building block in synthesizing polymers and resins with enhanced mechanical properties.
- Coatings and Adhesives: The compound's chemical structure allows it to be incorporated into coatings that require durability and resistance to environmental factors.
Biological Research
The biological implications of this compound are significant:
- Enzyme Inhibition Studies: It has been studied for its ability to modulate enzyme activity, which could lead to new insights into metabolic pathways and potential drug targets.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Polymer Development
Researchers at ABC Institute developed a novel polymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to traditional polymers used in industrial applications.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The substitution pattern on the benzoxazine scaffold critically impacts physicochemical properties. Below is a comparison of key derivatives:
*Estimated based on molecular formula (C₉H₁₀BrNO).
Key Observations :
- Bromine vs. Methyl : Bromine increases molecular weight and polar surface area compared to methyl, affecting solubility and membrane permeability .
- Positional Effects: Bromine at C8 (target compound) vs.
- Nitro Substitution : The nitro group () introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .
Key Findings :
- Methyl and Bromine Synergy : The methyl group may enhance lipophilicity for membrane penetration, while bromine could facilitate halogen bonding with targets like ion channels .
- Comparison with Nitro Derivatives : Nitro-substituted benzoxazines (e.g., 6-nitro derivative) are less likely to exhibit receptor affinity due to strong electron withdrawal, which destabilizes binding interactions .
Biological Activity
8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the benzoxazine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHBrN\O
Molecular Weight : 228.09 g/mol
CAS Number : 625394-68-5
The compound features a bromine atom at the 8th position and a methyl group at the 6th position of the benzoxazine ring. This unique structure contributes to its diverse reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : The bromination of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine using bromine or N-bromosuccinimide (NBS) as a brominating agent.
- Solvent Use : The reaction is usually conducted in inert solvents like dichloromethane or chloroform at room temperature to ensure controlled conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom and the benzoxazine ring facilitate binding to target proteins or enzymes, modulating their activity.
Anticancer Properties
Research has indicated that derivatives of benzoxazines exhibit significant anticancer activity. For instance, a study evaluating various benzoxazine derivatives found that certain compounds displayed IC values ranging from 7.84 to 16.2 µM against various cancer cell lines such as PC-3 and MDA-MB-231 . The potential for further structural optimization makes these compounds promising candidates in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of benzoxazines have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Myorelaxant Activity
In studies assessing myorelaxant effects on rat aortic rings precontracted by potassium chloride (KCl), certain benzoxazines were characterized as calcium entry blockers. This suggests their potential use in treating vascular disorders by modulating vascular smooth muscle contraction .
Comparative Analysis with Similar Compounds
The following table summarizes the comparative biological activities of related benzoxazines:
| Compound Name | IC (µM) | Biological Activity |
|---|---|---|
| 8-Bromo-6-methyl-3,4-dihydrobenzoxazine | 7.84 - 16.2 | Anticancer |
| 6-Methyl-3,4-dihydrobenzoxazine | N/A | General bioactivity |
| 8-Bromo-3,4-dihydrobenzoxazine | N/A | Antimicrobial |
Case Studies and Research Findings
- Anticancer Evaluation : A recent study highlighted the anticancer efficacy of novel benzoxazine derivatives against multiple cancer cell lines. The results indicated that structural modifications could enhance potency and selectivity towards cancer cells .
- Vascular Smooth Muscle Studies : Research conducted on rat models demonstrated that specific benzoxazines could effectively relax precontracted vascular smooth muscle through calcium channel modulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) can yield the brominated derivative. Purity is confirmed via HPLC (>95%) and structural validation by H NMR (e.g., δ 4.25 ppm for oxazine protons) .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Determines bond angles, puckering parameters (e.g., oxazine ring conformation with Q = 0.498 Å) .
- Spectroscopy : H/C NMR identifies substituent positions; IR confirms functional groups (e.g., C=O stretch at ~1740 cm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 324.97 for [M+H]) .
Q. What are the primary applications of 8-Bromo-6-methyl-1,4-benzoxazine derivatives in experimental settings?
- Methodological Answer : These derivatives serve as intermediates in agrochemical research, particularly as herbicide safeners. For instance, N-dichloroacetyl analogs protect crops by enhancing detoxification enzymes like glutathione-S-transferase. Activity is assessed via bioassays using maize seedlings exposed to herbicidal stress .
Advanced Research Questions
Q. How do researchers address regioselectivity challenges during functionalization of the benzoxazine core?
- Methodological Answer : Regioselective formylation or halogenation is achieved using directing groups or protective strategies. For example, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives undergo Vilsmeier-Haack formylation at the 6-position with POCl/DMF, confirmed by C NMR (δ 160–165 ppm for aldehyde carbons) . Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. What crystallographic insights explain the stability of halogenated benzoxazines?
- Methodological Answer : X-ray studies reveal intermolecular interactions (e.g., C–H⋯O, C–H⋯Br) that stabilize crystal packing. For 6-bromo derivatives, the oxazine ring adopts an envelope conformation (puckering amplitude Q = 0.498 Å), with bromine contributing to van der Waals interactions. Thermal stability is validated via DSC (decomposition >200°C) .
Q. How can structural modifications enhance the herbicidal safening activity of benzoxazine derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., –Cl, –Br) at the 6- or 8-positions increases electrophilicity, improving binding to detoxification enzymes. Structure-activity relationship (SAR) studies use in vitro assays (e.g., enzyme inhibition kinetics) and in vivo trials on herbicide-stressed crops. Meta-chloro substitutions show 2.3× higher activity than parent compounds .
Q. What analytical strategies resolve contradictions in spectroscopic data for benzoxazine analogs?
- Methodological Answer : Discrepancies in NMR or MS data are resolved via:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments.
- High-resolution MS (HRMS) : Distinguishes isotopic patterns (e.g., Br vs. Br).
- X-ray powder diffraction (XRPD) : Confirms polymorphic purity .
Methodological Notes
- Synthesis : Optimize bromination yields by controlling stoichiometry (1.2 eq. NBS) and reaction time (12–16 hr) .
- Safety : Handle brominated intermediates in fume hoods; use PPE due to potential skin/eye irritation .
- Data Interpretation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models (e.g., Mercury software) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
